(aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate

Description

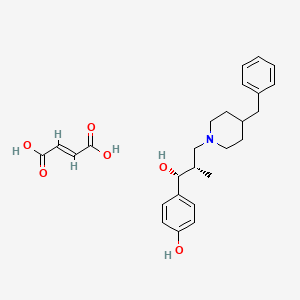

(aR,bS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate, commonly known as Ro 25-6981 maleate, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor containing the NR2B subunit. Its chemical structure features a piperidine-propanol backbone with hydroxyl and phenylmethyl substituents, conferring high specificity for the GluN2B subunit . This compound is widely used in neuroscience research to study synaptic plasticity, neuroprotection, and neurological disorders such as epilepsy . Ro 25-6981 maleate exhibits potent activity-dependent inhibition of NMDA receptors, making it a critical tool for dissecting the roles of NR2B-containing receptors in neuronal signaling .

Properties

Molecular Formula |

C26H33NO6 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,22+;/m0./s1 |

InChI Key |

FYJZEHCQSUBZDY-FQBQAWEHSA-N |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxyphenyl and phenylmethyl groups, and the final maleate formation. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Hydroxyphenyl and Phenylmethyl Groups: These groups can be introduced through substitution reactions using reagents like phenylmethyl halides and hydroxyphenyl derivatives.

Maleate Formation: The final step involves the reaction of the intermediate compound with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The piperidine ring may also play a role in binding to molecular targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ifenprodil

Ifenprodil, another NR2B-selective NMDA receptor antagonist, shares functional similarities with Ro 25-6981 but differs significantly in potency and mechanism:

- Potency :

- Ifenprodil inhibits NR1A/NR2B receptors with an IC₅₀ of 0.34 µM , while its affinity for NR1A/NR2A receptors is 400-fold weaker (IC₅₀ = 146 µM ) .

- Ro 25-6981 demonstrates superior selectivity, with IC₅₀ values of 0.009 µM (NR1C/NR2B) and 52 µM (NR1C/NR2A), reflecting a >5,000-fold selectivity ratio .

- Mechanism: Ifenprodil acts as a non-competitive antagonist, partially dependent on glycine concentration and voltage .

- Neuroprotection :

Other NR2B-Selective Antagonists

- NVP-AMM077 and UBP145 : These antagonists also target NMDA receptors but show distinct subunit preferences. NVP-AMM077 is selective for NR2A, while UBP145 targets kainate receptors, highlighting Ro 25-6981’s unique NR2B specificity .

- MK-801: A non-subunit-selective NMDA antagonist, MK-801 binds to the channel pore with high affinity but lacks the therapeutic safety profile of Ro 25-6981 due to widespread receptor inhibition .

Data Tables

Table 1. Pharmacological Profiles of NMDA Receptor Antagonists

Table 2. Structural and Functional Comparisons

Research Findings

- Synaptic Plasticity : Ro 25-6981 maleate suppresses long-term potentiation (LTP) in juvenile hippocampal neurons, confirming the role of NR2B in developmental plasticity .

- Seizure Models : In PTZ-induced seizures, Ro 25-6981 (3 mg/kg) significantly reduces seizure severity in infantile rats, outperforming ifenprodil in safety and efficacy .

- Structural Insights : Chemoinformatics analyses using Tanimoto coefficients suggest Ro 25-6981’s unique phenylmethyl and hydroxyl groups enhance NR2B binding compared to ifenprodil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.